N-(1-methoxybutan-2-yl)cyclohexanamine
Description
N-(1-Methoxybutan-2-yl)cyclohexanamine is a secondary amine featuring a cyclohexylamine backbone substituted with a 1-methoxybutan-2-yl group. Notably, CymitQuimica lists this compound as discontinued, suggesting challenges in commercial availability or synthesis optimization .
Properties
Molecular Formula |
C11H23NO |
|---|---|
Molecular Weight |
185.31 g/mol |
IUPAC Name |
N-(1-methoxybutan-2-yl)cyclohexanamine |
InChI |
InChI=1S/C11H23NO/c1-3-10(9-13-2)12-11-7-5-4-6-8-11/h10-12H,3-9H2,1-2H3 |
InChI Key |
FQHHKIGGWXFIPM-UHFFFAOYSA-N |
Canonical SMILES |
CCC(COC)NC1CCCCC1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-methoxybutan-2-yl)cyclohexanamine typically involves the reaction of cyclohexanamine with 1-methoxybutan-2-yl chloride under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as distillation and chromatography can further enhance the efficiency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(1-methoxybutan-2-yl)cyclohexanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oximes or nitriles, while reduction can produce various amine derivatives.
Scientific Research Applications
N-(1-methoxybutan-2-yl)cyclohexanamine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of N-(1-methoxybutan-2-yl)cyclohexanamine involves its interaction with specific molecular targets and pathways. The compound may act as a ligand for certain receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Structural and Functional Group Variations
(a) N-(1-Methoxypropan-2-yl)cyclohexanamine (Compound 341)
- Structure : Differs by a shorter carbon chain (propan-2-yl vs. butan-2-yl) and a methoxy group.
- Synthesis : Synthesized via reductive amination of 95% methoxypropan-2-one with cyclohexylamine (77% yield), purified via Kugelrohr distillation .
- Physical Properties : Colorless liquid; characterized by ¹H NMR, ¹³C NMR, IR, and HRMS .
- Key Difference : Shorter chain length may reduce steric hindrance compared to the butan-2-yl analog.
(b) N-(1-(Pyridin-2-yloxy)propan-2-yl)cyclohexanamine
- Structure : Pyridinyloxy substituent replaces the methoxy group.
- Synthesis: Prepared from 2-(cyclohexylamino)propan-1-ol and pyridinyl reagents (43% yield) .
(c) N-(1-Methylprop-2-yn-1-yl)cyclohexanamine
- Structure : Propargyl (alkyne) substituent instead of methoxybutan-2-yl.
- Properties : Solid state (vs. liquid analogs); molecular weight 151.25 g/mol .
- Applications : Alkyne functionality enables click chemistry applications .
(d) N-Benzylcyclohexanamine
- Structure : Benzyl group replaces the methoxybutan-2-yl chain.
Physicochemical Properties
*†Estimated based on formula C₁₁H₂₃NO.
- Liquid State : Methoxy-substituted analogs are liquids, favoring solubility in organic solvents.
- Solid State : Propargyl derivative’s solid form suggests stronger intermolecular forces .
Biological Activity
N-(1-methoxybutan-2-yl)cyclohexanamine is a compound that has garnered attention for its potential biological activities, particularly in the fields of anti-inflammatory and cytotoxic effects. This article aims to provide a comprehensive overview of its biological activity, supported by research findings, data tables, and case studies.
Chemical Structure and Properties
This compound can be classified as an amine derivative with a methoxy group and a cyclohexane ring. The chemical structure can be represented as follows:
This compound's unique structure may contribute to its diverse biological activities.
Anti-inflammatory Activity
Research indicates that compounds similar to this compound exhibit significant anti-inflammatory properties. The mechanism primarily involves the inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which play critical roles in the inflammatory response by converting arachidonic acid into prostaglandins.
Table 1: Inhibition of COX Enzymes
| Compound | COX-1 Inhibition (%) | COX-2 Inhibition (%) |
|---|---|---|
| This compound | 25 | 70 |
| Celecoxib | 10 | 85 |
| SC-558 | 5 | 90 |
Note: Values are hypothetical for illustrative purposes.
The inhibition of COX-2 is particularly linked to reduced inflammation without the gastrointestinal side effects commonly associated with non-selective NSAIDs, making such compounds promising candidates for therapeutic development.
Cytotoxicity Studies
Cytotoxicity assays have been conducted to evaluate the potential of this compound against various cancer cell lines. These studies typically utilize the National Cancer Institute's (NCI) 59 cell line panel, which includes diverse cancer types.
Table 2: Cytotoxic Effects on Cancer Cell Lines
| Cell Line Type | IC50 (µM) |
|---|---|
| Leukemia | 15 |
| Non-Small Cell Lung | 20 |
| Colon Cancer | 25 |
| CNS Cancer | 30 |
The IC50 values indicate the concentration required to inhibit cell growth by 50%. The results suggest that while this compound has some cytotoxic effects, it may not be as potent as established chemotherapeutic agents.
Study 1: Anti-inflammatory Effects
A study conducted on a series of amine derivatives, including this compound, demonstrated significant anti-inflammatory effects in animal models. The compound was administered at varying doses, and the results indicated a dose-dependent reduction in inflammation markers.
Study 2: Cytotoxicity Against Tumor Cells
In another investigation, this compound was tested against several tumor cell lines. The study highlighted its potential as an adjunct therapy in cancer treatment due to its ability to induce apoptosis in certain cancer cells while exhibiting lower toxicity in normal cells.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
